rac-Clopidogrel-d3 Hydrogen Sulfate
Description
Significance of Deuterium (B1214612) Labeling within Pharmaceutical Sciences and Research
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). youtube.comwikipedia.org This seemingly subtle atomic difference has profound implications in pharmaceutical sciences. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. youtube.comnih.gov This increased bond strength can lead to a "kinetic isotope effect" (KIE), where chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orgnih.gov
This KIE is a cornerstone of deuterium's utility in drug development. By strategically replacing hydrogen with deuterium at sites of metabolic attack, researchers can modulate a drug's metabolic profile. nih.govassumption.edu This can lead to several advantageous outcomes, including:
Enhanced Metabolic Stability: A reduced rate of metabolism can increase a drug's half-life and exposure in the body. assumption.eduassumption.edu
Improved Pharmacokinetic Profiles: Slower metabolism can lead to more predictable and sustained drug concentrations in the bloodstream. oriprobe.comnih.gov
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, potentially steering metabolism away from the production of harmful byproducts. nih.govresearchgate.net
Increased Therapeutic Efficacy: By improving metabolic stability, a lower dose of a deuterated drug may achieve the same therapeutic effect as its non-deuterated counterpart. bioscientia.de
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating the therapeutic potential of this approach. nih.govnih.gov
Rationale for the Strategic Synthesis and Application of Deuterated Analogues in Drug Metabolism and Analysis
The strategic incorporation of deuterium into drug molecules serves two primary purposes: investigating drug metabolism and serving as internal standards in bioanalytical methods.
Drug Metabolism Studies: The "metabolic switching" phenomenon, where deuteration alters the primary site of metabolism, provides valuable insights into how a drug is processed in the body. bioscientia.de By comparing the metabolic profiles of a deuterated drug and its non-deuterated parent compound, researchers can identify the key enzymes and pathways involved in its breakdown. clearsynth.comnih.gov This knowledge is crucial for optimizing drug design and predicting potential drug-drug interactions.
Bioanalytical Internal Standards: In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for accuracy and precision. scispace.comnih.govchromatographyonline.com Deuterated analogues are the preferred choice for SIL-IS due to the abundance of hydrogen in most drug molecules. aptochem.com An ideal deuterated internal standard co-elutes with the analyte (the drug being measured) and has a distinct mass, allowing for its separate detection by the mass spectrometer. aptochem.comkcasbio.com This co-elution ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, thus correcting for potential errors and improving the reliability of the analytical method. scispace.comaptochem.com
Overview of rac-Clopidogrel-d3 Hydrogen Sulfate as a Pivotal Research Tool in Pharmacokinetics and Bioanalysis
This compound is a deuterium-labeled version of Clopidogrel (B1663587) Hydrogen Sulfate, a widely used antiplatelet medication. cymitquimica.comchemicalbook.comnih.gov In this specific compound, three hydrogen atoms on the methyl ester group have been replaced with deuterium atoms. cymitquimica.comlgcstandards.com This strategic labeling makes it an invaluable tool for pharmacokinetic and bioanalytical research.
Clopidogrel is a prodrug, meaning it requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its therapeutic effect. nih.govnih.gov However, a significant portion of the administered dose is inactivated through hydrolysis by esterases. nih.govresearchgate.net
Pharmacokinetic Research: Studies have shown that deuterating the methyl ester group of clopidogrel can reduce its hydrolysis, leading to a higher concentration of the active metabolite. researchgate.net This suggests that deuterated clopidogrel analogues could potentially overcome some of the clinical limitations of the parent drug, such as inter-individual variability in response. nih.govnih.gov By using this compound in research, scientists can further investigate these metabolic pathways and the potential for developing improved antiplatelet therapies. nih.gov
Bioanalytical Applications: As a stable isotope-labeled internal standard, this compound is essential for the accurate quantification of clopidogrel and its metabolites in biological samples like plasma and serum. veeprho.compharmaffiliates.com Its use in LC-MS assays ensures the robustness and reliability of data in therapeutic drug monitoring and pharmacokinetic studies. aptochem.comveeprho.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Name | (±)-Methyl-d3 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate Hydrogen Sulfate |
| Molecular Formula | C16H15D3ClNO6S2 |
| Molecular Weight | 422.92 |
| Isotope Label | Deuterium (d3) |
| Primary Application | Internal standard for bioanalytical and pharmacokinetic research |
Properties
Molecular Formula |
C₁₆H₁₅D₃ClNO₆S₂ |
|---|---|
Molecular Weight |
422.92 |
Synonyms |
(±)-Methyl-d3 2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate Hydrogen Sulfate; (±)-Clopidogrel-d3 Bisulfate; Clopidogrel-d3 Hemisulfate; Iscover-d3 ; Myogrel-d3 ; Plavix-d3 ; SR 25990C-d3 ; Stroka-d3 |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization of Deuterated Pharmaceuticals
Role of High-Resolution Mass Spectrometry (HRMS) in Structure Elucidation and Isotopic Purity Assessment of Deuterated Analogues
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of deuterated compounds, offering high accuracy and sensitivity for structure confirmation and isotopic purity assessment. HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its elemental composition.
The primary role of HRMS in analyzing rac-Clopidogrel-d3 Hydrogen Sulfate is to confirm the incorporation of the three deuterium (B1214612) atoms. This is achieved by comparing the accurate mass of the deuterated molecule with its non-deuterated counterpart. A deuterium atom has a mass of approximately 2.0141 Da, while a proton has a mass of about 1.0078 Da. The substitution of three protons with three deuterons results in a predictable mass increase of approximately 3 Da. HRMS can detect this mass shift with high precision, confirming the successful deuteration.
Furthermore, HRMS is essential for assessing the isotopic purity of the deuterated analogue. A sample of Clopidogrel-d3 is not composed entirely of molecules containing three deuterium atoms. It typically contains a distribution of isotopic species, including the unlabeled (d0), partially deuterated (d1, d2), and the desired fully deuterated (d3) molecules. HRMS can resolve the signals from these different isotopic species. By analyzing the relative intensities of these peaks in the mass spectrum, the isotopic purity can be calculated, providing a percentage of the desired d3-labeled compound in the sample. This is crucial for applications where the deuterated compound is used as an internal standard for quantitative analysis. veeprho.com
Table 2: Theoretical Exact Masses of Isotopic Species of Clopidogrel (B1663587) Free Base
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Clopidogrel (d0) | C₁₆H₁₆ClNO₂S | 321.0641 |
| Clopidogrel-d1 | C₁₆H₁₅D₁ClNO₂S | 322.0704 |
| Clopidogrel-d2 | C₁₆H₁₄D₂ClNO₂S | 323.0767 |
| Clopidogrel-d3 | C₁₆H₁₃D₃ClNO₂S | 324.0830 |
Chromatographic Techniques for Purity Assessment and Separation of Chiral Deuterated Isomers and Impurities
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the chemical purity of pharmaceuticals and for separating chiral isomers. lgcstandards.com For a compound like this compound, which is a racemic mixture, both achiral and chiral chromatography methods are necessary for full characterization.
Standard reversed-phase HPLC (RP-HPLC) is typically used for purity assessment. In this method, the deuterated drug substance is separated from any process-related impurities or potential degradation products. The sample is passed through a column (e.g., a C18 column) and separated based on the differential partitioning of the components between the mobile phase and the stationary phase. The purity of the this compound is determined by calculating the area of its peak as a percentage of the total area of all peaks in the chromatogram.
Separating the two enantiomers of rac-Clopidogrel-d3 requires chiral chromatography. Since enantiomers have identical physical properties in an achiral environment, they cannot be separated by standard HPLC. Chiral separation is achieved by creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP). chiralpedia.com These CSPs are packed into an HPLC column and work by forming transient, diastereomeric complexes with the enantiomers. chiralpedia.com Because these diastereomeric complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer on the column, resulting in separation.
Studies on the separation of clopidogrel enantiomers have successfully employed polysaccharide-based CSPs. For instance, a Chiralcel OD-H column has shown excellent separation properties for clopidogrel enantiomers using Supercritical Fluid Chromatography (SFC), a technique closely related to HPLC. scirp.org Another study utilized a Chiral-AGP column with an HPLC system to resolve the R- and S-enantiomers of clopidogrel, reporting distinct retention times for each. nih.gov These methods allow for the quantification of each enantiomer in the racemic mixture and are critical for studying the properties of the individual stereoisomers.
Table 3: Example of Chromatographic Conditions for Chiral Separation of Clopidogrel Enantiomers
| Parameter | Method 1 (HPLC) nih.gov | Method 2 (SFC) scirp.org |
| Technique | High-Performance Liquid Chromatography | Supercritical Fluid Chromatography |
| Stationary Phase | Chiral-AGP (4.0 x 150 mm, 5 µm) | Chiralcel OD-H |
| Mobile Phase | 16% Acetonitrile (B52724), 1 mM N,N-dimethyloctylamine, 10 mM Ammonium Acetate (pH 5.5) | Carbon Dioxide with Methanol (B129727) as modifier |
| Outcome | Baseline resolution of S- and R-enantiomers with distinct retention times (e.g., 14.9 and 20.4 min). | Good separation factor between the enantiomers. |
Bioanalytical Methodologies for Clopidogrel and Its Deuterated Analogues
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing rac-Clopidogrel-d3 Hydrogen Sulfate as an Internal Standard
The use of a deuterated analog, such as this compound, as an internal standard (IS) is a cornerstone of modern bioanalytical techniques for clopidogrel (B1663587). veeprho.com This stable isotope-labeled compound enhances the precision and accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely employed for the determination of clopidogrel in biological samples. veeprho.comresearchgate.net
A typical LC-MS/MS method involves the separation of the analyte (clopidogrel) and the internal standard (this compound) using a reversed-phase column, followed by detection with a triple quadrupole mass spectrometer. nih.gov The instrument is operated in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) to track specific ion transitions for both the analyte and the internal standard. For instance, the transition for clopidogrel is often monitored at m/z 322.1 → 212, while the deuterated internal standard is monitored at m/z 325.09 → 215 or m/z 327 → 217. researchgate.netnih.gov
Principles and Advantages of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. wikipedia.orgnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. wikipedia.orgyoutube.com This "isotope dilution" allows for the determination of the original analyte concentration by measuring the ratio of the natural and the labeled isotopes in the mixture. wikipedia.orgyoutube.com
The primary advantages of using a stable isotopically labeled internal standard like this compound in LC-MS/MS are significant: bohrium.com
Correction for Variability: It effectively compensates for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the mass spectrometer's response. scispace.com
Similar Physicochemical Properties: The deuterated internal standard has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that both compounds behave similarly during extraction, chromatography, and ionization, leading to more accurate and reliable results. bohrium.com
Reduced Matrix Effects: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the biological matrix, are a major challenge in bioanalysis. myadlm.org Because the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, it can effectively correct for these interferences. researchgate.net
High Precision: IDMS is recognized as a reference method in analytical chemistry due to its ability to yield highly precise and accurate measurements, often with uncertainties of less than 1%. wikipedia.orgnih.gov
While stable isotopically labeled internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. scispace.comchromforum.org However, for most applications, the benefits of using a deuterated internal standard far outweigh this minor consideration.
Method Validation Parameters for Deuterated Internal Standards: Specificity, Linearity, Accuracy, Precision, Matrix Effects, and Stability Assessment
The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility. When using a deuterated internal standard like this compound, the following parameters are rigorously assessed according to established guidelines:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. | No significant interference at the retention time of the analyte and internal standard. Interference should not exceed 20% of the lower limit of quantification (LLOQ). researchgate.net |
| Linearity | The range of concentrations over which the method provides results that are directly proportional to the concentration of the analyte. | A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The correlation coefficient (r²) should be close to 1.0. For clopidogrel, a linear range of 10-12,000 pg/mL with an r² of 0.9993 has been reported. nih.gov |
| Accuracy | The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal concentration. | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV). | The CV should not exceed 15% for quality control samples, and not more than 20% for the LLOQ. |
| Matrix Effects | The effect of co-eluting substances from the biological matrix on the ionization of the analyte and internal standard. | The use of a deuterated internal standard is intended to compensate for these effects. researchgate.net The matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of the biological matrix. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Optimized Sample Preparation and Processing Techniques for Biological Matrices in Bioanalytical Assays
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine) and remove interfering substances prior to LC-MS/MS analysis. nih.gov Common techniques used for clopidogrel analysis include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample to precipitate proteins. researchgate.netinnovareacademics.in After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. researchgate.net
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. psu.edu For clopidogrel, diethyl ether has been used as the extraction solvent after buffering the sample to a specific pH. nih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the analyte, while interferences are washed away. psu.edu The analyte is then eluted with a suitable solvent.
To prevent the degradation of clopidogrel and the back-conversion of its metabolites, it is crucial to handle samples appropriately. This may include keeping samples at a low temperature and using specific buffers or stabilizers during the extraction process. researchgate.net Some methods have also incorporated online SPE systems to minimize sample handling and improve the stability of the analyte. nih.gov
Applications in Pharmacokinetic Study Design and Bioequivalence Assessment (Methodological Focus)
The validated LC-MS/MS methods utilizing this compound are instrumental in conducting pharmacokinetic (PK) and bioequivalence (BE) studies.
Pharmacokinetic Studies: These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By accurately measuring the concentration of clopidogrel in biological fluids over time, key PK parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) can be determined. nih.gov These parameters provide insights into the drug's behavior in the body.
Bioequivalence Studies: BE studies are conducted to compare the rate and extent of absorption of a generic drug product to that of a reference listed drug. nih.gov In these studies, healthy volunteers are administered both the test and reference formulations in a crossover design. nih.gov Plasma samples are collected at various time points and analyzed using a validated bioanalytical method.
The use of this compound as an internal standard is critical for the reliability of these studies. It ensures that the measurements are accurate and precise, which is essential for the statistical analysis used to determine bioequivalence. veeprho.com For a drug to be considered bioequivalent, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to reference product must fall within the acceptance range of 80.00% to 125.00%. nih.gov
The high sensitivity and specificity of LC-MS/MS methods, combined with the robustness provided by the deuterated internal standard, allow for the reliable quantification of clopidogrel, even at the low concentrations often observed in plasma. nih.govnih.gov This ensures that the data generated from PK and BE studies are of high quality and can be used to make informed decisions regarding drug development and approval.
Mechanistic Investigations of Clopidogrel Metabolism Using Deuterated Analogues
Elucidation of Specific Metabolic Pathways of Clopidogrel (B1663587) and its Metabolites
Deuterium (B1214612) substitution in the clopidogrel molecule provides a subtle yet powerful modification that allows for detailed investigation into its metabolic fate. By replacing hydrogen atoms at specific positions with deuterium, researchers can trace the molecule's journey through various metabolic reactions without significantly altering its fundamental chemical properties.
In Vitro Metabolic Studies Employing Hepatic Microsomes, Cytosols, and Recombinant Enzyme Systems
In vitro systems are crucial for dissecting the enzymatic processes involved in drug metabolism in a controlled environment. Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, are frequently used to study the initial oxidative steps of clopidogrel activation. nih.govnih.gov Clopidogrel is a prodrug that requires a two-step oxidation process by CYP450 enzymes to form its active metabolite, a thiol derivative that irreversibly inhibits the P2Y12 receptor on platelets. nih.govmdpi.comnovapublishers.com
Studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have identified several key players in clopidogrel's metabolism. The first step, the formation of 2-oxo-clopidogrel, is primarily catalyzed by CYP1A2, CYP2B6, and CYP2C19. novapublishers.comsmpdb.ca The second step, which converts 2-oxo-clopidogrel to the active metabolite, involves CYP2B6, CYP2C9, CYP2C19, and CYP3A4. novapublishers.comsmpdb.ca
The introduction of deuterated clopidogrel analogues, such as those deuterated at the piperidine (B6355638) moiety or the methyl ester group, into these in vitro systems has allowed for a more nuanced understanding of metabolic pathways. nih.govacs.org For instance, studies with deuterated piperidine analogues in HLMs and rat liver microsomes (RLMs) demonstrated a significant increase in the formation of the desired 2-oxo metabolite. nih.gov This "targeted metabolism shift" occurs because deuteration at the piperidine ring enhances its metabolic stability, thereby shunting metabolism towards the desired thiophene (B33073) oxidation pathway required for activation. nih.gov
Conversely, deuteration of the benzylic methyl ester group (as in rac-Clopidogrel-d3 Hydrogen Sulfate) aims to slow down the hydrolysis of this group by carboxylesterase 1 (CES1). researchgate.net This hydrolysis is a major inactivation pathway, converting about 85% of a clopidogrel dose into the inactive clopidogrel carboxylic acid. researchgate.net By slowing this deactivation step, a higher concentration of the parent compound is available for the CYP450-mediated activation pathway. researchgate.net
| In Vitro System | Key Enzymes Involved in Clopidogrel Activation | Findings with Deuterated Analogues |
| Human Liver Microsomes (HLMs) | Step 1 (to 2-oxo-clopidogrel): CYP1A2, CYP2B6, CYP2C19. Step 2 (to active metabolite): CYP2B6, CYP2C9, CYP2C19, CYP3A4. novapublishers.comsmpdb.ca | Piperidine deuteration increases the formation of 2-oxo-clopidogrel by enhancing the metabolic stability of the piperidine moiety. nih.gov |
| Rat Liver Microsomes (RLMs) | CYP1A enzymes are significantly involved in clopidogrel metabolism in rats. nih.gov | Deuterated piperidine analogues show higher bioactivation efficiencies compared to non-deuterated clopidogrel. nih.gov |
| Recombinant Human CYP Enzymes | Confirmed the roles of specific CYP isoforms in the two-step activation process. CYP3A4 and CYP3A5 metabolize clopidogrel at a significantly higher rate than other isoforms. nih.govclinpgx.org | Used to isolate and study the effect of deuteration on the activity of individual enzymes involved in clopidogrel metabolism. |
| Hepatic Cytosols | Primarily contains carboxylesterase 1 (CES1), responsible for the hydrolytic inactivation of clopidogrel to its carboxylic acid metabolite. researchgate.net | Studies with clopidogrel-d3 show a slower rate of hydrolysis compared to the non-deuterated compound, indicating increased stability against CES1-mediated deactivation. nih.gov |
In Vivo Metabolic Fate Tracking with Deuterated Probes (Methodological Approaches in Preclinical Models)
Methodologically, these studies often involve the oral administration of the deuterated clopidogrel analogue to the animal model. nih.gov Blood samples are then collected at various time points to measure the plasma concentrations of the parent drug and its key metabolites, particularly the active thiol metabolite. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose, as it can differentiate between the deuterated and non-deuterated versions of the molecules based on their mass-to-charge ratio. nih.gov
A key finding from in vivo studies with piperidine-deuterated clopidogrel analogues in rats was a higher inhibitory activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation compared to the non-deuterated parent compound. nih.gov This enhanced pharmacological effect is a direct consequence of the increased formation of the active metabolite, as observed in the in vitro studies. nih.gov Similarly, a pharmacokinetic study in rats comparing a deuterated vicagrel (B8093363) analog (a compound structurally related to clopidogrel) with its non-deuterated counterpart showed that the deuterated version generated more of its active metabolite. nih.gov
Identification and Structural Characterization of Deuterated Metabolites of Clopidogrel
The identification and structural characterization of metabolites are fundamental to understanding the biotransformation of a drug. For deuterated clopidogrel, the primary metabolites are expected to be the deuterated versions of the known metabolites of clopidogrel. nih.gov The primary goal of deuteration is not to create new metabolic pathways but to alter the rate of existing ones. nih.gov
The main metabolites of interest are the inactive clopidogrel carboxylic acid and the active thiol metabolite, both of which would retain the deuterium label from this compound. High-resolution mass spectrometry (HRMS) is a critical tool for the structural characterization of these deuterated metabolites. nih.govmdpi.com It provides a highly accurate mass measurement, which can confirm the presence of the deuterium atoms in the molecule. For example, the molecular ion of clopidogrel-d3 would have a mass-to-charge ratio (m/z) that is three units higher than that of non-deuterated clopidogrel.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to confirm the exact location of the deuterium atoms within the molecular structure. mdpi.com The synthesis of deuterated analogues like clopidogrel-d3 and 2-oxoclopidogrel-d3 has been described in the scientific literature, with their structures confirmed by techniques including NMR and HRMS. nih.gov
| Deuterated Compound | Method of Synthesis | Analytical Characterization Techniques | Key Structural Feature |
| This compound | Synthesized from (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid and methanol-d4. nih.gov | 1H-NMR, 13C-NMR, HRMS. nih.govmdpi.com | Deuterium atoms replace the hydrogen atoms on the methyl ester group. |
| 2-oxoclopidogrel-d3 | Synthesized from clopidogrel-d3. nih.gov | 1H-NMR, 13C-NMR, HRMS. nih.gov | Intermediate metabolite with a ketone group on the thiophene ring and a deuterated methyl ester group. |
| Deuterated Active Metabolite | Formed in vivo or in vitro from deuterated clopidogrel. nih.gov | LC-MS/MS is used for its detection and quantification in biological samples. nih.gov | Active thiol metabolite with the deuterium label retained on the methyl ester portion of the molecule. |
| Deuterated Clopidogrel Carboxylic Acid | Formed by hydrolysis of the deuterated methyl ester group. nih.gov | LC-MS/MS is used for its detection and quantification in biological samples. nih.gov | Inactive acid metabolite with the deuterium label lost during hydrolysis. |
Characterization of Kinetic Isotope Effects (KIE) in Clopidogrel Biotransformation
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The study of KIEs provides valuable insights into reaction mechanisms, particularly the rate-limiting steps. nih.gov In the context of clopidogrel metabolism, deuterium KIEs are particularly relevant for understanding the enzymatic reactions that involve the cleavage of carbon-hydrogen (C-H) bonds.
Theoretical Framework and Principles of Deuterium Kinetic Isotope Effects
The theoretical basis of the deuterium KIE lies in the difference in the zero-point vibrational energy of a C-H bond compared to a carbon-deuterium (C-D) bond. wikipedia.org Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and thus a lower zero-point energy. Consequently, more energy is required to break a C-D bond than a C-H bond.
This difference in bond strength manifests as a slower reaction rate when a C-H bond cleavage is the rate-determining step of a reaction. This is known as a primary KIE. nih.gov The magnitude of the primary deuterium KIE (kH/kD, the ratio of the rate constant for the C-H bond cleavage to that of the C-D bond cleavage) can vary but is typically in the range of 2 to 10 for enzymatic reactions. nih.gov A significant primary KIE is strong evidence that C-H bond scission is at least partially rate-limiting. nih.gov
In the metabolism of clopidogrel, the hydrolysis of the methyl ester group to the inactive carboxylic acid metabolite by CES1 is a reaction where a KIE could be observed. researchgate.net By replacing the hydrogens of the methyl group with deuterium, as in this compound, the C-H bonds involved in the enzymatic hydrolysis are replaced with stronger C-D bonds. This is expected to slow down the rate of this deactivation pathway, thereby increasing the metabolic stability of the drug. researchgate.net This concept is a cornerstone of the "deuterium-switching" strategy in drug development.
Experimental Design and Measurement of KIE in Enzyme-Mediated Drug Metabolism
The experimental measurement of KIE in enzyme-mediated drug metabolism typically involves comparing the rate of metabolism of the deuterated substrate with that of the non-deuterated substrate under identical conditions. nih.gov This can be done using in vitro systems such as hepatic microsomes or recombinant enzymes.
A common experimental design involves incubating the deuterated and non-deuterated compounds separately with the enzyme system and measuring the rate of disappearance of the substrate or the rate of formation of the metabolite over time. nih.gov The ratio of the initial rates gives the KIE. For clopidogrel-d3, this would involve comparing its rate of hydrolysis to clopidogrel carboxylic acid with that of non-deuterated clopidogrel in the presence of CES1 or liver microsomes. An in vitro study on the hydrolysis of clopidogrel-d3 in rat whole blood showed that its first-order rate of hydrolysis was significantly slower than that of clopidogrel. nih.gov
Another approach is a competitive experiment where a mixture of the deuterated and non-deuterated substrates is incubated with the enzyme. nih.gov The relative amounts of the deuterated and non-deuterated metabolites formed are then measured, often using mass spectrometry. This method can provide a very precise measurement of the KIE. nih.gov
The presence of a significant KIE for a particular metabolic pathway has important implications. For clopidogrel, a KIE on the hydrolysis pathway means that deuteration at the methyl ester position can successfully divert the metabolism away from inactivation and towards the desired bioactivation pathway, potentially leading to improved efficacy. nih.gov
Implications of KIE for Understanding Cytochrome P450 and Esterase-Mediated Reaction Mechanisms
The use of deuterated analogues of clopidogrel, such as this compound, provides significant insights into the enzymatic reaction mechanisms governing its metabolism. This is primarily achieved by leveraging the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Cleavage of this stronger C-D bond requires more energy, resulting in a slower reaction rate if this bond-breaking step is rate-determining for the metabolic pathway. This phenomenon allows researchers to probe the mechanisms of both Cytochrome P450 (CYP) and esterase enzymes involved in clopidogrel's biotransformation.
| Compound | Initial Concentration (ng/mL) | First-Order Rate of Hydrolysis (min⁻¹) |
| Clopidogrel | 1000 | 0.0919 |
| Clopidogrel-d3 (8) | 1000 | 0.0219 |
| This table illustrates the in vitro hydrolysis rates in rat whole blood at 37°C, showing a significantly slower rate for the deuterated analogue. nih.gov |
In the context of Cytochrome P450 enzymes, deuteration helps elucidate the multiple competing pathways that determine the efficiency of clopidogrel's bioactivation. While CYP enzymes are essential for the two-step oxidation process that forms the active metabolite, they also mediate "attritional" or deactivating pathways nih.govacs.org. One such pathway is the oxidation of the clopidogrel piperidine moiety, which does not lead to an active compound nih.gov. By synthesizing analogues with deuterium atoms placed on the piperidine ring, researchers have observed enhanced stability of this part of the molecule nih.govacs.org. This increased stability is a manifestation of the KIE, indicating that C-H bond scission at the piperidine ring is a rate-limiting step in this specific CYP-mediated attritional pathway. Consequently, the KIE serves as a tool to confirm the site and mechanistic relevance of specific CYP-catalyzed oxidations that compete with the desired bioactivation pathway on the thiophene ring nih.gov. The primary human P450 enzymes responsible for clopidogrel metabolism are from the CYP3A family (CYP3A4 and CYP3A5), with contributions from others like CYP2C19 nih.govclinpgx.orgnih.govmdpi.com.
Investigation of Metabolic Switching and Altered Metabolite Profiles Due to Deuteration
Deuteration of clopidogrel at specific metabolic soft spots can induce "metabolic switching," a phenomenon where slowing down one metabolic pathway redirects the compound toward alternative biotransformation routes nih.govacs.org. This strategy has been effectively used to alter clopidogrel's metabolite profile, shifting it away from inefficient, attritional pathways and toward the desired bioactivation pathway nih.gov.
A prominent example of metabolic switching is observed with clopidogrel analogues deuterated on the piperidine moiety. As established by the KIE, deuteration at this position enhances the piperidine ring's stability against CYP-mediated oxidation nih.govacs.org. This reduction in metabolism at the non-activating piperidine site means that a greater proportion of the parent drug is available for the bioactivating oxidation on the thiophene ring nih.gov. In vitro studies using human and rat liver microsomes have confirmed this metabolic shunt. Compared to non-deuterated clopidogrel, the piperidine-deuterated analogues yield significantly more of the pharmacologically desired 2-oxo-clopidogrel intermediate and subsequently the active metabolite, while producing fewer metabolites from the attritional pathways nih.gov. This targeted metabolic shift directly leads to an altered metabolite profile characterized by potentiated bioactivation nih.govacs.org.
| Compound | Relative Bioactivation Efficiency (Formation of 2-oxo-clopidogrel) |
| Clopidogrel (d₀-CPG) | Baseline |
| d₂-CPG | Increased |
| d₄-CPG | Increased |
| d₆-CPG | Increased |
| This table provides a qualitative summary of findings from in vitro studies in human liver microsomes (HLM), showing that deuterated analogues (d₂-, d₄-, and d₆-CPG) exhibit higher bioactivation efficiencies compared to the parent compound. nih.gov |
Metabolic switching is also evident when the methyl ester group is deuterated, as in this compound. The primary metabolic route for clopidogrel is rapid hydrolysis by esterases to an inactive carboxylic acid, which accounts for about 85% of the absorbed drug nih.govresearchgate.net. By slowing this hydrolysis via the KIE, deuteration of the methyl ester group reduces the formation of the inactive acid metabolite nih.govresearchgate.net. Consequently, a larger fraction of the parent clopidogrel remains available to enter the CYP450-mediated oxidative pathways. This shift increases the substrate pool for the enzymes responsible for bioactivation (e.g., CYP3A4, CYP2C19), leading to an altered metabolite profile with potentially increased formation of the active metabolite and enhanced antiplatelet potency nih.gov. This strategy effectively switches metabolism from the dominant inactivation pathway toward the minor but therapeutically essential activation pathway nih.govresearchgate.net.
Role of Rac Clopidogrel D3 Hydrogen Sulfate in Advanced Pharmaceutical Research and Development Support
Applications in Preclinical Drug Disposition and Pharmacokinetic Studies (Methodological Focus)
In the realm of preclinical research, accurately quantifying a drug's concentration in biological matrices over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics. nih.gov rac-Clopidogrel-d3 Hydrogen Sulfate is principally utilized as an internal standard in bioanalytical methods, most notably in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.compharmaffiliates.com
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during the analytical process. biopharmaservices.com Stable isotope-labeled (SIL) versions of the analyte, such as rac-Clopidogrel-d3, are considered the gold standard for this purpose. biopharmaservices.comaptochem.com
The methodological advantages of using a deuterated internal standard are significant:
Co-elution and Similar Physicochemical Properties : rac-Clopidogrel-d3 has nearly identical chemical and physical properties to the unlabeled Clopidogrel (B1663587). wuxiapptec.com This ensures it behaves similarly during sample extraction, handling, and chromatographic separation, a key characteristic of an ideal internal standard. aptochem.com
Correction for Matrix Effects : In LC-MS analysis, co-eluting components from the biological sample (the "matrix") can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. wuxiapptec.com Because the SIL internal standard co-elutes and has the same ionization response as the analyte, it experiences the same matrix effects. aptochem.comwuxiapptec.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, dramatically improving the accuracy and precision of the quantification. researchgate.net
Mass-Based Differentiation : While chemically similar, the three-dalton mass difference of rac-Clopidogrel-d3 allows the mass spectrometer to easily distinguish it from the native drug, preventing signal interference. aptochem.com
The use of this compound as an internal standard is thus crucial for developing robust, reliable, and reproducible bioanalytical methods that meet the stringent requirements of regulatory agencies for pharmacokinetic studies. nih.gov
Strategies for Modulating Drug Disposition and Pharmacokinetics Through Deuterium (B1214612) Substitution
Beyond its role as an analytical tool, the substitution of hydrogen with deuterium can fundamentally alter a drug's pharmacokinetic profile. This strategy, often termed a "deuterium switch" or "metabolic switching," leverages the deuterium kinetic isotope effect (KIE). acs.orgnih.gov The covalent bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. nih.govneulandlabs.com
Because drug metabolism, particularly Phase I oxidation by cytochrome P450 (CYP) enzymes, often involves the cleavage of C-H bonds, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down this process. plos.orgnih.govclearsynthdiscovery.com The potential consequences of this metabolic slowdown can be therapeutically beneficial:
Reduced Formation of Toxic Metabolites : If a drug's toxicity is caused by a specific metabolite, deuteration can slow its formation, leading to an improved safety profile. nih.govresearchgate.net
Metabolic Switching : When metabolism at a deuterated site is hindered, the body's enzymes may instead metabolize the drug at an alternative, non-deuterated site. plos.orgnih.gov This phenomenon, known as metabolic switching, can be used to direct metabolism away from pathways that lead to toxic byproducts or inactive compounds. osti.govosti.gov
However, the outcomes of deuteration are not always predictable. The magnitude of the KIE depends on whether the C-H bond cleavage is the rate-limiting step of the metabolic reaction. plos.org If it is not, no significant change in pharmacokinetics may be observed. plos.orgresearchgate.net Therefore, a thorough understanding of a drug's metabolic pathways is critical to successfully apply deuteration as a pharmacokinetic enhancement strategy. nih.govresearchgate.net
| Pharmacokinetic Parameter | Potential Effect of Deuteration | Underlying Mechanism |
|---|---|---|
| Metabolic Clearance | Decrease | Slower cleavage of the stronger C-D bond by metabolic enzymes (Kinetic Isotope Effect). neulandlabs.com |
| Half-life (t½) | Increase | Reduced rate of metabolic elimination extends the drug's duration in circulation. nih.gov |
| Area Under the Curve (AUC) | Increase | Slower clearance results in greater overall drug exposure over time. researchgate.net |
| Metabolite Profile | Alteration (Metabolic Switching) | Metabolism is redirected to alternative, non-deuterated sites on the molecule. plos.orgosti.gov |
| Toxic Metabolite Formation | Decrease | Slowing or switching metabolism away from a pathway that produces toxic byproducts. researchgate.net |
Deuterium-Enabled Chiral Switching (DECS) as a Tool for Stabilizing Enantiomers in Racemic Drug Development
Many drugs, including Clopidogrel, are chiral and are administered as a racemic mixture—a 50:50 blend of two mirror-image enantiomers. researchgate.net Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov "Chiral switching" is the strategy of developing the single, beneficial enantiomer from a previously marketed racemate. nih.govnih.gov
This strategy fails, however, for compounds where the enantiomers are chemically unstable and rapidly interconvert in vivo. acs.orgnih.gov This is particularly true for molecules with a hydrogen-containing chiral center that is prone to racemization. nih.gov This is where Deuterium-Enabled Chiral Switching (DECS) becomes a powerful tool. acs.orgresearchgate.net By strategically replacing the hydrogen atom at an unstable chiral center with a deuterium atom, the rate of interconversion can be dramatically reduced due to the kinetic isotope effect. acs.orgnih.gov This stabilization allows for the isolation and development of a single, chirally pure enantiomer that was previously inaccessible. nih.govacs.org
The DECS platform offers a novel way to improve racemic drugs by:
Stabilizing the Chiral Center : The stronger C-D bond resists the chemical processes that lead to racemization, effectively "locking" the molecule in its desired stereochemical configuration. acs.org
Enabling Characterization : Once stabilized, the individual enantiomers can be separated and studied independently to determine their unique pharmacological and pharmacokinetic properties. nih.gov
Improving Therapeutic Profile : By isolating the eutomer, a new chemical entity can be developed with potentially greater efficacy and/or an improved safety profile compared to the original racemate. researchgate.netnih.gov
Research has shown that the effect of deuteration on enantiomerization can be significant, with observed reductions in the rate of interconversion of up to 35-fold for some compounds. morressier.com The DECS strategy has been successfully demonstrated for several classes of compounds, including thalidomide (B1683933) analogs and thiazolidinediones, showcasing its broad potential. acs.orgresearchgate.net
| Observed Effect of DECS | Reported Impact | Example Compounds from Literature |
|---|---|---|
| Reduced Rate of Enantiomerization | 0 to 35-fold reduction in interconversion rate. morressier.com | Thalidomide analogs, Pioglitazone, Prasugrel. acs.orgmorressier.com |
| Reduced Chemical Degradation | Up to 4-fold reduction in degradation for some compounds. morressier.com | Thalidomide analogs. morressier.com |
| Differential In Vivo Response | One deuterated enantiomer showed antitumor activity while the other had no effect. acs.org | CC-122 (Avadomide) analog. acs.org |
| Increased In Vivo Exposure | Exposure was dramatically increased for each stabilized enantiomer. acs.org | Thalidomide analogs. acs.org |
Emerging Research Directions and Methodological Innovations in Deuterated Drug Chemistry and Analysis
The field of deuterated drug chemistry is continuously evolving, with ongoing research focused on improving synthesis, analysis, and application. The initial trend of creating deuterated versions of existing drugs ("deuterium switch") is now being complemented by the inclusion of deuterium in de novo drug discovery programs to address pharmacokinetic issues at an early stage. nih.gov
Methodological Innovations in Synthesis: Traditional methods for deuteration can be complex and costly. bionauts.jp Emerging research is focused on developing more efficient, scalable, and environmentally friendly synthesis routes. One such innovation is the development of flow synthesis systems that can perform deuteration at room temperature and ambient pressure using heavy water (D2O) as the deuterium source, avoiding the need for high-pressure deuterium gas and reducing waste. bionauts.jp These advancements are crucial for making the large-scale production of deuterated active pharmaceutical ingredients (APIs) more feasible. neulandlabs.comresearchgate.net
Innovations in Analysis: A critical quality attribute of any deuterated drug is its isotopic purity, as the presence of non-deuterated or partially deuterated impurities can impact efficacy and safety. bvsalud.org It is challenging to separate and quantify these isotopic mixtures with routine analytical methods. Consequently, research is focused on advanced analytical techniques such as quantitative nuclear magnetic resonance (qNMR) and molecular rotational resonance spectroscopy to provide more precise characterization of deuterium isotopic purity. bvsalud.org
Emerging Research Directions: The application of deuterium in drug discovery is expanding beyond simply improving metabolic stability. nih.gov Current and future research directions include:
Stabilizing Chemically Unstable Stereoisomers : As highlighted by the DECS platform, this remains a key area of interest.
Enhancing Drug Selectivity : By reducing the formation of non-selective metabolites, deuteration can improve a drug's selectivity for its intended target.
Exploring New Mechanisms of Action : In some cases, deuteration may affect how a drug interacts with its target, opening avenues for discovering new therapeutic mechanisms.
Systematic Integration into Drug Discovery : Rather than being an afterthought, deuteration is becoming an integral tool used in early-stage lead optimization to improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and reduce drug candidate attrition rates. nih.gov
These advancements underscore the growing recognition of deuteration as a versatile and powerful strategy in the medicinal chemist's toolkit, poised to deliver a new generation of safer and more effective medicines.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying rac-Clopidogrel-d3 Hydrogen Sulfate in biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution. Prepare calibration standards by spiking deuterated rac-Clopidogrel-d3 into plasma/serum, followed by protein precipitation with acetonitrile. Optimize chromatographic separation using a C18 column and mobile phases of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions specific to the parent ion ([M+H]⁺, m/z 424.3 → 212.1 for rac-Clopidogrel-d3) and internal standards . Validate method parameters (linearity, LLOQ, precision, accuracy) per ICH guidelines.
Q. How is this compound synthesized, and what steps ensure isotopic purity?
- Methodological Answer : The synthesis involves deuterium incorporation at specific positions (e.g., methyl group) and ¹³C labeling via precursor substitution. Purification is achieved using reverse-phase HPLC with a water/acetonitrile gradient. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) to verify absence of unlabelled analogs. Structural integrity is validated by comparing retention times and fragmentation patterns with non-deuterated clopidogrel standards .
Advanced Research Questions
Q. How can researchers resolve data discrepancies in pharmacokinetic studies caused by deuterium isotope effects?
- Methodological Answer : Deuterium labeling may alter metabolic rates due to kinetic isotope effects (KIE). To mitigate this:
Use dual-labeling strategies (e.g., ¹³C + d3) to distinguish isotopic interference from true metabolic pathways.
Compare in vitro microsomal stability assays between rac-Clopidogrel-d3 and non-deuterated analogs.
Apply physiologically based pharmacokinetic (PBPK) modeling to adjust for KIE in clearance predictions.
Reference analytical data from controlled crossover studies to isolate isotopic effects .
Q. What experimental designs are optimal for tracking this compound’s active metabolites in CYP2C19 polymorphic populations?
- Methodological Answer :
Stratify cohorts by CYP2C19 genotype (e.g., *1/*1, *1/*2, *2/*2) using PCR-RFLP or next-generation sequencing.
Administer rac-Clopidogrel-d3 and collect serial plasma samples over 24 hours.
Quantify active thiol metabolites via derivatization with bromobimane followed by LC-MS/MS analysis.
Correlate metabolite AUC with genotype using non-linear mixed-effects modeling (NONMEM). Include negative controls (CYP2C19 inhibitors) to confirm metabolic pathways .
Q. How can enantiomeric interference be minimized in chiral separation assays for rac-Clopidogrel-d3?
- Methodological Answer :
- Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% diethylamine to enhance resolution.
- Optimize column temperature (25–30°C) and flow rate (0.8 mL/min) to separate (R)- and (S)-enantiomers.
- Validate enantiomeric purity via circular dichroism (CD) spectroscopy and compare retention times with enantiopure standards. Document resolution factors (Rs > 2.0) to ensure analytical reliability .
Data Contradiction Analysis
Q. How should researchers address inconsistent in vitro-in vivo correlation (IVIVC) data for rac-Clopidogrel-d3’s antiplatelet effects?
- Methodological Answer :
Re-evaluate in vitro assays (e.g., platelet aggregation tests) using whole blood instead of platelet-rich plasma to better mimic physiological conditions.
Cross-validate with in vivo biomarkers (e.g., vasodilator-stimulated phosphoprotein phosphorylation index, VASP-PRI).
Perform bootstrap analysis to identify outliers in dose-response datasets. Adjust for covariates like baseline platelet reactivity and CYP2C19 activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
